molecular formula C8H16ClNO B6245438 {7-methyl-7-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride CAS No. 1956319-72-4

{7-methyl-7-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride

Cat. No.: B6245438
CAS No.: 1956319-72-4
M. Wt: 177.7
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Description

{7-methyl-7-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride is a chemical compound with a unique bicyclic structure. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7-methyl-7-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride typically involves the reaction of 7-methyl-7-azabicyclo[2.2.1]heptane with formaldehyde followed by reduction. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

{7-methyl-7-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are often used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

{7-methyl-7-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which {7-methyl-7-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as neurotransmitter receptors, and modulate their activity. This interaction can influence various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    7-azabicyclo[2.2.1]heptane: A structurally similar compound with different functional groups.

    7-methyl-7-azabicyclo[2.2.1]heptan-2-ol: Another related compound with a hydroxyl group at a different position.

Uniqueness

{7-methyl-7-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

1956319-72-4

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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